4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2S2/c1-8-9(2)21-15-13(8)14(17)18-12(19-15)7-20-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHSSICCYRKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Ring Formation
The thieno[2,3-d]pyrimidine scaffold is typically constructed via acid-catalyzed condensation of 2-aminothiophene-3-carbonitrile derivatives with orthoesters or carbonyl compounds. For example, 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene reacts with formamidine acetate under basic conditions to form the pyrimidine ring, as demonstrated in analogous syntheses of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Key parameters include:
- Catalyst : Lewis acids (ZnCl₂, FeCl₃) at 1–5% mass ratio relative to substrates.
- Solvent : Polar aprotic solvents (acetonitrile, tetrahydrofuran) enhance reaction rates by stabilizing charged intermediates.
- Temperature : Cyclization proceeds optimally at 60–80°C, with prolonged heating (>6 hours) ensuring complete ring closure.
Functionalization at Position 2: Sulfanyl Methyl Group Introduction
The [(4-chlorophenyl)sulfanyl]methyl side chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A representative protocol involves:
- Chloromethylation : Treating the thienopyrimidine core with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃.
- Sulfanyl Group Attachment : Reacting the chloromethyl intermediate with 4-chlorothiophenol in dimethylformamide (DMF) at 50°C for 4 hours.
Yields for this step range from 70–85%, with purity confirmed by thin-layer chromatography (TLC; Rf = 0.6 in ethyl acetate/hexane 1:3).
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalyst Screening
Comparative studies reveal that 2-methyltetrahydrofuran outperforms traditional solvents (e.g., cyclohexane) in condensation reactions due to its higher dielectric constant (ε = 6.2), which facilitates better dissolution of Lewis acid catalysts. Catalytic amounts of stannic chloride (SnCl₄) increase yields by 12–15% compared to ZnCl₂, as evidenced by gas chromatography–mass spectrometry (GC-MS) analysis.
Temperature and Stoichiometric Control
Maintaining a strict molar ratio of 1:1.2 (core intermediate to 4-chlorothiophenol) prevents di-alkylation byproducts. Elevated temperatures (80–90°C) during sulfanyl group attachment reduce reaction times but risk decomposition, necessitating real-time monitoring via high-performance liquid chromatography (HPLC).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥99.3% purity with a retention time of 6.8 minutes. Residual solvents (e.g., DMF) are quantified below ICH limits (<500 ppm) using headspace gas chromatography.
Challenges and Mitigation in Large-Scale Synthesis
Byproduct Formation
Di-alkylated derivatives (e.g., 2,7-bis[(4-chlorophenyl)sulfanyl]methyl isomers) arise from excess 4-chlorothiophenol. Gradient silica gel chromatography (hexane → ethyl acetate) effectively isolates the target compound with 98% recovery.
Hygroscopic Intermediates
The chloromethyl intermediate is moisture-sensitive, requiring anhydrous conditions (N₂ atmosphere) during handling. Lyophilization stabilizes the compound for long-term storage.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{4-chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno2,3-d ...[{{{CITATION{{{_2{Preparation and biological properties of 2-thio-containing pyrimidines ...](https://link.springer.com/article/10.1007/s10593-017-2048-2).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions can produce thiolated or amine derivatives.
Scientific Research Applications
Anticancer Activity
The thieno[2,3-d]pyrimidine derivatives have been studied for their potential anticancer properties. Research indicates that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions have shown increased activity against breast cancer and lung cancer cells, attributed to their ability to inhibit specific enzymes involved in tumor progression .
Antimicrobial Properties
Compounds similar to 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine have demonstrated significant antibacterial and antifungal activities. Studies have reported that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as several fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Research highlights the potential of this compound as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase and urease enzymes. Such inhibitory activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Pesticidal Activity
The thieno[2,3-d]pyrimidine derivatives are being explored for their pesticidal properties. The structural characteristics of this compound allow for interactions with specific biochemical pathways in pests, leading to effective pest control solutions without harming beneficial insects .
Herbicidal Potential
Preliminary studies suggest that derivatives of this compound may also possess herbicidal activity. The compound's ability to inhibit plant growth by interfering with photosynthesis or other critical metabolic processes is under investigation .
Synthesis and Modification
The synthesis of this compound typically involves multi-step chemical reactions that include chlorination and substitution reactions. The ability to modify functional groups on the pyrimidine ring allows chemists to tailor the compound's properties for specific applications .
Case Studies
Mechanism of Action
The mechanism by which 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
Ethyl 2- [2- (methylsulfanyl)-4-oxo-5,8-dihydro-4 H -thiopyrano- [4',3':4,5]thieno [2,3- d]pyrimidin-3 (6 H)-yl]acetate
Uniqueness: 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine stands out due to its specific arrangement of chlorine and sulfur atoms, which can influence its reactivity and biological activity. This unique structure allows it to interact with molecular targets in ways that similar compounds may not.
Biological Activity
4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class and features a thieno[2,3-d]pyrimidine core structure. Its molecular formula is C15H14Cl2N2S, with a molar mass of 325.26 g/mol. The presence of chlorine and sulfur substituents is significant for its biological activity.
Antimicrobial Activity
Research has shown that thienopyrimidine derivatives exhibit considerable antimicrobial properties. In particular, studies have indicated that compounds with similar structures to this compound demonstrate significant antibacterial and antimycobacterial activity.
Case Study: Antimicrobial Testing
A study evaluated various thienopyrimidine derivatives against different bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) for the most potent compounds was found to be as low as 10 µg/mL, indicating strong antibacterial efficacy .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 15 | E. coli |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of thienopyrimidine derivatives have been explored through their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
Research Findings
In vitro assays demonstrated that thienopyrimidine derivatives could inhibit COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, derivatives similar to the compound showed IC50 values ranging from 0.04 to 0.06 µmol/L against COX-2 inhibition .
Anticancer Activity
The anticancer potential of thienopyrimidines is particularly noteworthy due to their ability to induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
A related study investigated the apoptotic effects of thienopyrimidine compounds on T47D human breast cancer cells. The most potent derivatives exhibited EC50 values as low as 0.004 µM, demonstrating their effectiveness in inducing cell death through mechanisms involving tubulin polymerization inhibition .
| Compound | EC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 0.004 | T47D |
| Compound E | 0.008 | MX-1 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives can often be correlated with their structural features. Substituents at specific positions on the thieno[2,3-d]pyrimidine ring significantly influence their potency against various biological targets.
Key Findings
- Chlorine Substitution : The presence of chlorine atoms enhances antimicrobial and anticancer activities.
- Sulfanyl Group : The sulfanyl group contributes to enzyme inhibition properties.
- Dimethyl Substitution : Dimethyl groups at positions 5 and 6 improve lipophilicity and cellular uptake.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 4-chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) and Mitsunobu reactions. For example, the 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine core undergoes SNAr with piperidine (70–95% yield), followed by Mitsunobu coupling to install aryl/heteroaryl ethers . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography.
Q. How is cytotoxicity evaluated for this compound in cancer research?
- Methodological Answer : Cytotoxicity is assessed using in vitro models like MDA-MB-435 or MDA-MB-231 breast cancer cell lines. Protocols involve:
- Treating cells with varying concentrations (e.g., 1–100 µM) for 48–72 hours.
- Measuring viability via MTT assays or flow cytometry.
- Calculating growth percent (GP) or IC50 values. Derivatives with GP < 0% indicate cytotoxic activity .
Q. What analytical techniques are used to characterize the compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms substitution patterns (e.g., methyl groups at positions 5 and 6).
- Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray Crystallography : Resolves 3D structure, critical for docking studies .
Advanced Research Questions
Q. How does metabolic instability of the 5,6-dimethylthieno[2,3-d]pyrimidine core impact drug development?
- Methodological Answer : The dimethyl moiety undergoes species-dependent metabolism:
- Rat Microsomes : Hydroxylation at the methyl groups dominates.
- Human Microsomes : Thiophene sulfur oxidation is primary.
- Mitigation Strategies : Saturation of the dimethyl group into fused rings (e.g., five- or six-membered unsaturated rings) was attempted but showed no improvement in clearance rates .
- Table : Metabolic Pathways in Hepatic Microsomes
| Species | Major Pathway | Minor Pathway |
|---|---|---|
| Rat | Methyl hydroxylation | Sulfur oxidation |
| Human | Sulfur oxidation | Methyl hydroxylation |
Q. How can structural modifications address poor CNS penetration and high hepatic clearance?
- Methodological Answer :
- Ether Linkers : Replace amide bonds with ethers (via Mitsunobu reactions) to enhance lipophilicity and CNS distribution (Kp > 1).
- Core Replacement : Explore alternative heterocyclic cores (e.g., pyrido[2,3-d]pyrimidine) to reduce metabolic liability.
- In Silico Modeling : Use docking studies to predict blood-brain barrier permeability (e.g., logP optimization) .
Q. What contradictions exist in experimental data for this compound, and how are they resolved?
- Methodological Answer : Species-specific metabolic discrepancies (rat vs. human) complicate toxicity predictions. Resolution strategies include:
- Cross-Species MetID Studies : Parallel metabolite profiling in rat and human microsomes.
- In Vivo Validation : Use transgenic mouse models expressing human cytochrome P450 enzymes .
Q. How are structure-activity relationships (SAR) optimized for anti-cancer activity?
- Methodological Answer :
- Substitution at Position 4 : Replace chlorine with amines (e.g., N-methylpiperazine) to enhance cytotoxicity.
- Backbone Modifications : Introduce fused aromatic rings (e.g., benzo[4,5]thieno) to evade P-glycoprotein-mediated resistance .
- Table : SAR Trends for Cytotoxicity
| Modification Site | Activity Trend | Example Derivative |
|---|---|---|
| Position 4 (Cl) | Moderate activity | Parent compound |
| Position 4 (amine) | Improved GP (-31.02%) | 2-(Benzylamino)-5,6-dimethyl |
Experimental Design Considerations
Q. How to design in vivo studies for evaluating anti-tumor efficacy?
- Methodological Answer :
- Xenograft Models : Implant MDA-MB-435 cells into immunodeficient mice.
- Dosing Regimen : Administer compound intraperitoneally (10–50 mg/kg, 3×/week).
- Endpoint Analysis : Measure tumor volume reduction and compare to controls (e.g., doxorubicin) .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
